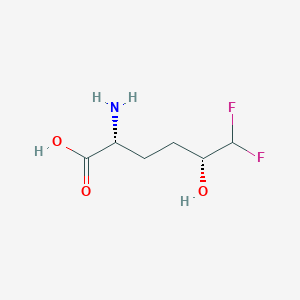
(2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid is a chiral amino acid derivative with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups along with difluoro substitution, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative of N-sorbyl-L-proline. This reaction is highly stereoselective and regioselective, leading to the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to scale up laboratory procedures to industrial levels. This may involve optimizing reaction conditions, using flow microreactor systems, and employing biocatalysts to enhance yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the difluoro groups can introduce various functional groups .
Applications De Recherche Scientifique
(2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which (2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The difluoro groups can enhance the compound’s stability and binding affinity by participating in hydrophobic interactions and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,5R)-2-amino-5-hydroxyhexanoic acid
- (2R,5R)-2,5-dimethylcyclohexanone
- (2R,5R)-hexanediol
Uniqueness
What sets (2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid apart from similar compounds is the presence of the difluoro groups. These groups significantly alter the compound’s chemical properties, such as its reactivity and stability, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C6H11F2NO3 |
|---|---|
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
(2R,5R)-2-amino-6,6-difluoro-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H11F2NO3/c7-5(8)4(10)2-1-3(9)6(11)12/h3-5,10H,1-2,9H2,(H,11,12)/t3-,4-/m1/s1 |
Clé InChI |
WUBQFPWXHZJNTC-QWWZWVQMSA-N |
SMILES isomérique |
C(C[C@H](C(=O)O)N)[C@H](C(F)F)O |
SMILES canonique |
C(CC(C(=O)O)N)C(C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-2-fluorophenyl)methyl]oxirane](/img/structure/B13201640.png)
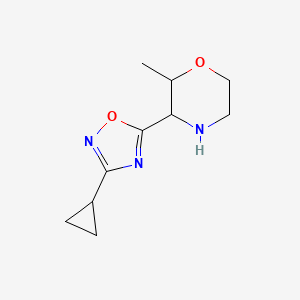
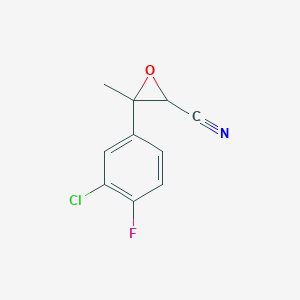



![Methyl[1-(thietan-3-yl)propyl]amine](/img/structure/B13201671.png)
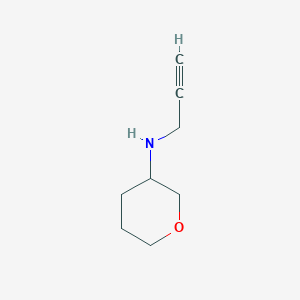
![1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13201695.png)
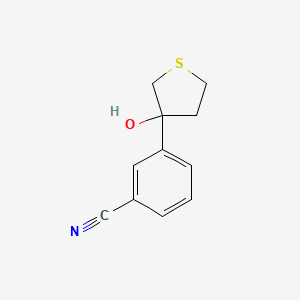
![5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13201704.png)



